Home > Products > Screening Compounds P55673 > 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide
4-(allyloxy)-N-(4-ethoxyphenyl)benzamide -

4-(allyloxy)-N-(4-ethoxyphenyl)benzamide

Catalog Number: EVT-4894438
CAS Number:
Molecular Formula: C18H19NO3
Molecular Weight: 297.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Allyloxy)-N-(4-ethoxyphenyl)benzamide is an organic compound that integrates an allyloxy group with a benzamide structure, specifically featuring an ethoxy substituent on the phenyl ring. This compound falls within the category of benzamide derivatives, which are known for their diverse applications in medicinal chemistry and material science. The presence of the allyloxy and ethoxy groups imparts unique reactivity and potential biological activities to this compound.

Source and Classification

The compound can be classified as a benzamide derivative, which is characterized by the presence of an amide functional group attached to a benzene ring. Benzamides are often recognized for their therapeutic properties, including anti-inflammatory and antimicrobial effects. The specific structure of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide allows it to act as an intermediate in organic synthesis and a potential candidate for various pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide typically involves several steps:

  1. Formation of 4-(Allyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with allylbromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the allyloxy group.
  2. Synthesis of Benzamide: The next step involves the formation of the benzamide structure. This can be accomplished by reacting 4-(allyloxy)benzaldehyde with an appropriate amine (such as ethylamine) under acidic conditions, leading to the formation of the amide bond.
  3. Final Product Formation: The final compound is obtained through purification processes such as recrystallization or chromatography to isolate 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide from by-products.
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide is C16H19NO2C_{16}H_{19}NO_2. The structure features:

  • An allyloxy group (OCH2CH=CH2-O-CH_2-CH=CH_2) attached to a benzene ring.
  • An ethoxy group (OCH2CH3-O-CH_2-CH_3) on another phenyl ring.
  • An amide bond connecting the phenyl rings.

The compound exhibits a dihedral angle between the aromatic rings, which influences its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

4-(Allyloxy)-N-(4-ethoxyphenyl)benzamide can undergo several chemical reactions:

  1. Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate under acidic conditions.
  2. Substitution Reactions: The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the benzylic position, allowing for further functionalization.
  3. Dehydrogenation: Under specific conditions, the compound may undergo dehydrogenation reactions, leading to more complex structures .
Mechanism of Action

Process and Data

The mechanism of action for 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide primarily involves its interaction with specific enzymes or receptors. Benzamide derivatives are known to inhibit certain enzymes, such as serine proteases, by binding to their active sites. This binding can disrupt normal enzymatic functions, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide include:

  • Molecular Weight: Approximately 273.33 g/mol.
  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

Applications

Scientific Uses

4-(Allyloxy)-N-(4-ethoxyphenyl)benzamide has several scientific applications:

  1. Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.
  2. Pharmaceutical Research: Investigated for its potential antimicrobial properties when incorporated into materials, such as textiles.
  3. Material Science: Utilized in producing polymers with specific functional properties due to its unique chemical structure.
  4. Therapeutic Potential: Explored for its antitumor and anti-inflammatory activities, making it a candidate for drug development .
Introduction to Neuronal Nicotinic Acetylcholine Receptors (nAChRs) and Therapeutic Targeting

Role of nAChR Subtypes in Neurological and Neuropsychiatric Disorders

The subtype-specific functionality of nAChRs directly correlates with their involvement in pathological processes. The α4β2 nAChR subtype, representing the most abundant nicotinic receptor in the human brain, demonstrates significant alterations in nicotine addiction, Alzheimer's disease, and epilepsy. Downregulation of α4β2 receptors in chronic nicotine exposure contributes to addiction maintenance, while deficits in cortical α4β2 expression correlate with cognitive impairment in Alzheimer's disease [1] [5]. In contrast, α7 nAChRs, expressed in the hippocampus, cortex, and glial cells, modulate neuroinflammatory cascades through the cholinergic anti-inflammatory pathway. Reduced α7 signaling potentiates neuroinflammation—a hallmark of neurodegenerative diseases like Parkinson's and Alzheimer's—through failed suppression of NF-κB and impaired JAK2-STAT3 pathway activation [2] [5] [8]. Genetic variants in the CHRNA7 gene (encoding α7) further influence susceptibility to schizophrenia and cognitive deficits through dominant-negative effects on receptor assembly [8].

Table 1: nAChR Subtypes and Their Clinical Associations

Receptor SubtypePrimary LocalizationPathophysiological RolesAssociated Disorders
α4β2Cortex, Thalamus, Dopaminergic PathwaysDopamine release modulation, Cognitive processingNicotine addiction, Alzheimer's disease, Epilepsy
α7Hippocampus, Microglia, AstrocytesNeuroimmune modulation, Synaptic plasticity, Calcium signalingSchizophrenia, Alzheimer's disease, Inflammatory pain
α3β4Autonomic ganglia, Peripheral nervesAutonomic function, NociceptionAutonomic neuropathies, Pain disorders
α9α10Cochlea, Immune cellsAuditory processing, Anti-inflammatory signalingTinnitus, Inflammatory conditions

Challenges in Developing Subtype-Selective nAChR Ligands

The development of subtype-selective nAChR ligands faces substantial hurdles due to the high conservation of orthosteric binding sites across receptor subtypes. These sites reside at subunit interfaces and share significant structural homology, particularly in residues critical for acetylcholine recognition. Conventional agonists like nicotine or epibatidine exhibit limited selectivity, activating multiple nAChR subtypes and producing complex side effect profiles [1] [7]. This challenge necessitates alternative strategies for achieving pharmacological specificity.

Structure-activity relationship (SAR) studies on benzamide analogs, including 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide and related structures, have identified critical molecular determinants for α4β2 versus α3β4 selectivity. Key findings include:

  • Allyloxy Positioning: Optimal inhibitory activity requires the allyloxy group at the para position of the benzamide ring. Meta or ortho substitutions diminish potency due to steric hindrance at the allosteric site [1].
  • Pyridine vs. Benzene Ring Substitutions: Replacement of the pyridinyl group in lead compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) with methoxyphenyl or ethoxyphenyl moieties significantly modulates selectivity profiles. Ethoxy substitutions enhance α4β2 affinity while reducing activity at α7 receptors [1] [6].
  • Hydrophobic Interactions: Molecular modeling indicates that hydrophobic substituents on the aniline ring enhance binding pocket occupancy within allosteric sites, contributing to 5-fold selectivity for α4β2 over α3β4 receptors [1].

Despite these advances, achieving >50-fold selectivity remains challenging. Heterogeneity in receptor assembly (e.g., (α4)2(β2)3 vs. (α4)3(β2)2 stoichiometries) introduces additional complexity, as stoichiometry influences ligand sensitivity and functional outcomes [1].

Table 2: SAR Profile of Benzamide Analogs Targeting nAChRs

CompoundR¹ GroupR² GroupIC₅₀ α4β2 (μM)α4β2/α3β4 Selectivity Ratio
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Lead)Allyloxy6-methylpyridin-2-yl6.0 ± 1.2~5
4-(allyloxy)-N-(4-methoxyphenyl)benzamideAllyloxy4-methoxyphenyl8.3 ± 2.1~3
4-(allyloxy)-N-(3-methoxyphenyl)benzamideAllyloxy3-methoxyphenyl22.4 ± 4.7~1.5
4-(allyloxy)-N-(4-ethoxyphenyl)benzamideAllyloxy4-ethoxyphenyl5.8 ± 0.9~8
N-[2-(allyloxy)phenyl]-4-ethoxybenzamideEthoxy2-(allyloxy)phenyl>50N/A

Rationale for Allosteric Modulation Over Orthosteric Targeting

Allosteric modulation of nAChRs offers distinct pharmacological advantages over orthosteric agonism for therapeutic intervention. Unlike orthosteric sites, allosteric binding pockets exhibit greater structural diversity across nAChR subtypes, enabling enhanced selectivity. Benzamide derivatives like 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide function as negative allosteric modulators (NAMs) or positive allosteric modulators (PAMs) depending on the receptor subtype and chemical context, acting through transmembrane or extracellular domain sites distinct from acetylcholine binding loci [1] [4].

Key mechanistic advantages include:

  • Mitigation of Receptor Desensitization: Orthosteric α7 agonists rapidly desensitize receptors, limiting their therapeutic time window. Type II PAMs (e.g., PNU-120596) targeting α7 receptors counteract desensitization and prolong channel opening without direct activation. This preserves physiological signaling patterns while enhancing endogenous choline efficacy—particularly beneficial when endogenous choline increases during neuroinflammation or injury [2] [4] [8].
  • Metabotropic Signaling Augmentation: Beyond ionotropic functions, α7 nAChRs initiate metabotropic signaling cascades involving G proteins and intracellular second messengers. Allosteric modulators enhance these pathways without requiring ion flux. For instance, PNU-120596 potentiates α7-mediated activation of phospholipase C and calcium-induced calcium release (CICR) from endoplasmic reticulum stores, amplifying anti-inflammatory effects independently of channel activation in immune cells [4] [5].
  • Spatiotemporal Selectivity: Allosteric modulators exhibit "pro-use dependence," selectively enhancing receptor activity only when and where endogenous acetylcholine is released. This maintains physiological signaling patterns, reducing off-target effects associated with systemic orthosteric activation [1] [8].

For 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide, pharmacophore modeling suggests interaction with an allosteric site proximal to the transmembrane domain of α4β2 receptors. This interaction stabilizes a closed-channel conformation, functionally inhibiting receptor activity while avoiding competition with acetylcholine at orthosteric sites [1]. Such modulation is particularly relevant for conditions involving nAChR hyperactivation, including nicotine addiction or epilepsy.

Table 3: Therapeutic Advantages of Allosteric vs. Orthosteric nAChR Targeting

Pharmacological PropertyOrthosteric AgonistsAllosteric ModulatorsTherapeutic Implications
Subtype SelectivityLimited (high binding site homology)High (diverse allosteric pockets)Reduced off-target effects
Receptor DesensitizationCause rapid desensitizationType II PAMs reduce desensitizationProlonged therapeutic effect
Metabotropic SignalingActivate primarily ionotropic functionEnhance ionotropic and metabotropic pathwaysBroader anti-inflammatory effects
Endogenous Signaling PreservationOverride physiological activationEnhance only during endogenous activityMaintain physiological signaling patterns
Chemical Diversity SpaceLimited by conserved binding siteExpanded diversity permittedMore drug development opportunities

The structural evolution of benzamide-based nAChR modulators—from initial screening hits to optimized analogs like 4-(allyloxy)-N-(4-ethoxyphenyl)benzamide—demonstrates how allosteric targeting overcomes historical barriers in nAChR pharmacology. This compound class exemplifies the translation of subtype-selective design principles into therapeutic candidates with refined neurological activity [1] .

Properties

Product Name

4-(allyloxy)-N-(4-ethoxyphenyl)benzamide

IUPAC Name

N-(4-ethoxyphenyl)-4-prop-2-enoxybenzamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c1-3-13-22-17-9-5-14(6-10-17)18(20)19-15-7-11-16(12-8-15)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20)

InChI Key

CBYLVXLDYKIACW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.